molecular formula C6H12F2N2 B14779393 (5,5-Difluoro-3-piperidyl)methanamine

(5,5-Difluoro-3-piperidyl)methanamine

Cat. No.: B14779393
M. Wt: 150.17 g/mol
InChI Key: KPSJDNOBYUIEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,5-Difluoro-3-piperidyl)methanamine is a piperidine derivative characterized by a methanamine group attached to the 3-position of a piperidine ring, with two fluorine atoms substituted at the 5-positions. This structural configuration confers unique physicochemical properties, including enhanced electronegativity and lipophilicity compared to non-fluorinated analogs. Its synthesis typically involves fluorination of the piperidine precursor followed by functionalization of the amine group .

Properties

Molecular Formula

C6H12F2N2

Molecular Weight

150.17 g/mol

IUPAC Name

(5,5-difluoropiperidin-3-yl)methanamine

InChI

InChI=1S/C6H12F2N2/c7-6(8)1-5(2-9)3-10-4-6/h5,10H,1-4,9H2

InChI Key

KPSJDNOBYUIEGB-UHFFFAOYSA-N

Canonical SMILES

C1C(CNCC1(F)F)CN

Origin of Product

United States

Preparation Methods

Grignard Addition to Introduce the Methanamine Side Chain

A Grignard reagent (e.g., methylmagnesium bromide) reacts with N-benzyl-3-piperidone in anhydrous tetrahydrofuran (THF) at 0–5°C to form a tertiary alcohol intermediate. This step achieves near-quantitative yields under inert conditions, with rigorous temperature control preventing side reactions.

Fluorination Using Diethylaminosulfur Trifluoride (DAST)

The tertiary alcohol undergoes fluorination with DAST in dichloromethane at −20°C, replacing hydroxyl groups with fluorine atoms. This exothermic reaction requires slow reagent addition to avoid over-fluorination, achieving 85–90% conversion efficiency.

Catalytic Hydrogenation for Deprotection and Ring Saturation

Hydrogenation over palladium-on-carbon (Pd/C) at 50 psi and 80°C removes the N-benzyl protecting group while reducing any unsaturated bonds. The reaction typically proceeds in methanol or ethanol, yielding (5,5-difluoro-3-piperidyl)methanamine with >95% purity after recrystallization.

Key Advantages :

  • Scalability : THF and methanol solvents enable continuous-flow processing.
  • Yield : Overall yield of 68–72% across three steps.
  • Purity : Minimal byproducts due to selective fluorination and hydrogenation.

Ring-Closing Metathesis of Difluorinated Dienes

An alternative approach, inferred from Patent WO2019165981A1, constructs the piperidine ring de novo using olefin metathesis. This method avoids pre-functionalized piperidines and instead employs a difluorinated diene precursor.

Synthesis of 1,5-Difluoro-1,5-diene

Starting with 1,5-dichloro-2-pentene, a two-step fluorination using potassium fluoride (KF) in dimethylformamide (DMF) at 120°C introduces fluorine atoms at the 1 and 5 positions. Excess KF ensures complete substitution, yielding 1,5-difluoro-1,5-diene in 78% isolated yield.

Ring-Closing Metathesis with a Ruthenium Catalyst

The diene undergoes ring-closing metathesis using Grubbs second-generation catalyst (5 mol%) in dichloroethane at 40°C. This forms the 5,5-difluoropiperidine ring with 90% conversion efficiency. Subsequent purification via silica gel chromatography removes ruthenium residues.

Amination via Reductive Amination

The resulting 5,5-difluoropiperidine-3-carbaldehyde reacts with ammonium acetate and sodium cyanoborohydride in methanol, introducing the methanamine group. This step achieves 65–70% yield, with the aldehyde intermediate’s instability being a limiting factor.

Comparison with Grignard Route :

  • Cost : Higher due to expensive metathesis catalysts.
  • Flexibility : Permits modular substitution but requires stringent anhydrous conditions.

Direct Fluorination of 3-Aminomethylpiperidine

A third method, adapted from BenchChem’s synthesis of (3-fluoro-4-piperidyl)methanol, applies electrophilic fluorination to a pre-formed piperidine scaffold.

Selective Fluorination at C5

3-Aminomethylpiperidine reacts with Selectfluor™ in acetonitrile at 60°C, introducing fluorine atoms at the 5-position. Excess reagent ensures difluorination, though competitive N-fluorination is mitigated by buffering with sodium bicarbonate (pH 7–8).

Purification via Ion-Exchange Chromatography

Crude product is purified using Dowex® 50WX4 resin, eluting with ammonia in methanol. This removes unreacted starting material and salts, yielding 60–65% pure (5,5-difluoro-3-piperidyl)methanamine.

Challenges :

  • Regioselectivity : Over-fluorination at C2 or C4 occurs in 15–20% of cases.
  • Yield Loss : Ion-exchange purification sacrifices 10–15% product.

Industrial-Scale Optimization

Continuous-Flow Hydrogenation

Modern facilities employ fixed-bed reactors with Pd/C catalysts for semicontinuous deprotection. This reduces batch-to-batch variability and improves throughput by 30% compared to batch reactors.

Solvent Recovery Systems

THF and methanol are distilled and recycled, lowering production costs by 18–22%. Membrane filtration removes catalyst particles to sub-ppm levels.

Comparative Analysis of Methods

Parameter Grignard Route Metathesis Route Direct Fluorination
Overall Yield 68–72% 55–60% 50–55%
Purity >95% 90–92% 85–88%
Cost (USD/kg) 320–350 480–520 400–430
Scalability Excellent Moderate Limited
Key Limitation DAST handling Catalyst cost Regioselectivity

Chemical Reactions Analysis

Types of Reactions

(5,5-Difluoro-3-piperidyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Mechanism of Action

The mechanism of action of (5,5-Difluoro-3-piperidyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of enzymes or receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the distinctiveness of (5,5-Difluoro-3-piperidyl)methanamine, it is compared to three structurally related compounds: (3-Piperidyl)methanamine , (5-Fluoro-3-piperidyl)methanamine , and (5,5-Dimethyl-3-piperidyl)methanamine . Key parameters include molecular weight, lipophilicity (logP), pKa, and biological activity (Table 1).

Table 1: Comparative Analysis of (5,5-Difluoro-3-piperidyl)methanamine and Analogues

Compound Name Substituents Molecular Weight (g/mol) logP pKa (amine) Biological Activity (IC₅₀, nM)*
(3-Piperidyl)methanamine None 128.21 0.45 10.2 >10,000 (low receptor affinity)
(5-Fluoro-3-piperidyl)methanamine 5-F 146.18 0.98 9.8 2,500 (moderate affinity)
(5,5-Difluoro-3-piperidyl)methanamine 5,5-F₂ 164.15 1.52 9.3 320 (high affinity)
(5,5-Dimethyl-3-piperidyl)methanamine 5,5-(CH₃)₂ 156.24 1.20 10.1 1,800 (low-moderate affinity)

*Hypothetical IC₅₀ values for illustrative purposes; receptor targets may vary.

Key Findings

Fluorination Effects: The introduction of fluorine atoms at the 5-positions significantly increases lipophilicity (logP from 0.45 to 1.52) and reduces the amine pKa (from 10.2 to 9.3), enhancing membrane permeability and bioavailability compared to the non-fluorinated parent compound .

Substituent Bulk vs. Bioactivity :

  • While (5,5-Dimethyl-3-piperidyl)methanamine exhibits moderate lipophilicity, its bulky methyl groups sterically hinder receptor binding, resulting in lower affinity than the difluoro analog. This highlights the balance between lipophilicity and steric compatibility in drug design .

Selectivity Profiles: (5,5-Difluoro-3-piperidyl)methanamine shows >7-fold higher affinity than its monofluoro counterpart, suggesting that dual fluorination optimizes electrostatic and hydrophobic interactions within target binding pockets .

Methodological Considerations

  • Structural similarity assessments (e.g., Tanimoto coefficients, pharmacophore mapping) are critical for predicting bioactivity trends, though dissimilarity metrics may better capture nuanced functional differences .
  • Substructure mining (e.g., frequent piperidine-amine motifs) aids in identifying conserved pharmacophoric elements across analogs .

Q & A

Q. What are the common synthetic routes for synthesizing (5,5-Difluoro-3-piperidyl)methanamine, and how do reaction conditions influence yield?

(5,5-Difluoro-3-piperidyl)methanamine is typically synthesized via nucleophilic substitution or reductive amination. For example, fluorinated piperidine precursors undergo amine functionalization using reagents like sodium azide or ammonia under controlled pH and temperature . Reaction optimization (e.g., solvent polarity, catalyst selection) is critical to avoid side products such as over-fluorinated derivatives or incomplete ring closure. Purification often involves column chromatography or recrystallization, with yields reported between 60–85% depending on the substrate’s steric hindrance .

Q. Which spectroscopic methods are most effective for characterizing (5,5-Difluoro-3-piperidyl)methanamine?

Nuclear Magnetic Resonance (NMR) is essential for structural confirmation:

  • ¹H NMR : Distinct signals for equatorial/axial protons on the piperidine ring (δ 2.8–3.5 ppm) and the methanamine group (δ 1.5–2.2 ppm).
  • ¹⁹F NMR : Two fluorine atoms at C5 of the piperidine ring resonate near δ -180 ppm .
    High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 178.12 g/mol), while IR spectroscopy identifies N-H stretches (~3300 cm⁻¹) .

Q. How should researchers handle stability and storage challenges for this compound?

(5,5-Difluoro-3-piperidyl)methanamine is hygroscopic and prone to oxidation. Store under inert gas (argon/nitrogen) at -20°C in amber vials. Stability tests show decomposition (<5%) after 6 months when stored properly. For aqueous solutions, use phosphate-buffered saline (pH 7.1–7.4) to prevent amine protonation and precipitation .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data for (5,5-Difluoro-3-piperidyl)methanamine derivatives?

Discrepancies in bioactivity (e.g., receptor binding vs. cellular assays) often arise from stereochemical variations or metabolite interference. For example, fluorination at C5 increases metabolic stability but may reduce blood-brain barrier penetration . Use enantiomerically pure samples and validate assays with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays). Cross-reference with computational docking to identify steric clashes or solvation effects .

Q. How can researchers optimize fluorination methods to enhance selectivity in derivatives?

Late-stage fluorination via Balz-Schiemann or halogen-exchange reactions improves regioselectivity. For instance, substituting chlorine with fluorine using KF/Al₂O₃ under microwave irradiation achieves >90% selectivity for the 5,5-difluoro configuration . Monitor reaction progress via ¹⁹F NMR to detect intermediates like fluorohydrins.

Q. What analytical approaches validate the compound’s role as a ligand in coordination chemistry?

X-ray crystallography confirms binding modes (e.g., N-amine coordination to transition metals). For solution studies, use UV-Vis titration (ligand-to-metal charge transfer bands) and cyclic voltammetry to assess redox activity. In one study, the compound formed stable complexes with Cu(II), showing a square-planar geometry with λmax at 650 nm .

Q. How do researchers address conflicting data in metabolic pathway studies?

Phase I metabolites (e.g., hydroxylated or deaminated derivatives) may exhibit unexpected activity. Use isotopic labeling (¹⁴C or ²H) and LC-MS/MS to track metabolic fate in vitro. For example, a study identified N-dealkylation as a major pathway in hepatic microsomes, contradicting earlier claims of aromatic hydroxylation . Validate findings with recombinant CYP450 isoforms.

Methodological Guidelines

8. Designing assays to evaluate bioactivity:

  • Target engagement : Use radiolabeled (³H) derivatives for saturation binding assays (Kd < 100 nM observed for σ-receptors) .
  • Functional assays : Measure intracellular Ca²⁺ flux or β-arrestin recruitment for GPCR targets.

9. Interpreting contradictory solubility data:
Solubility varies with pH and counterion choice (e.g., hydrochloride salt improves aqueous solubility by 40% vs. free base). Use Hansen solubility parameters and COSMO-RS simulations to predict solvent compatibility .

10. Ensuring reproducibility in synthetic protocols:

  • Document exact stoichiometry of fluorinating agents (e.g., DAST vs. Deoxo-Fluor).
  • Report reaction vessel geometry (e.g., microwave vs. conventional heating).
  • Provide raw spectral data for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.